molecular formula C11H15NO B3049699 (3S,4R)-4-benzylpyrrolidin-3-ol CAS No. 215922-83-1

(3S,4R)-4-benzylpyrrolidin-3-ol

Cat. No.: B3049699
CAS No.: 215922-83-1
M. Wt: 177.24
InChI Key: XOLLUCNYIRMTHL-GHMZBOCLSA-N
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Description

(3S,4R)-4-Benzylpyrrolidin-3-ol (CAS: 215922-83-1) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol, serves as a versatile synthetic building block and key chiral scaffold for the development of biologically active molecules . The stereochemically defined structure, featuring a benzyl group at the 4-position and a hydroxyl group at the 3-position of the pyrrolidine ring, makes it a valuable precursor for designing enzyme inhibitors, receptor ligands, and other pharmacologically relevant compounds. The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers can utilize this chiral synthon to explore structure-activity relationships, develop asymmetric synthesis routes, and create novel molecular entities for various research applications.

Properties

CAS No.

215922-83-1

Molecular Formula

C11H15NO

Molecular Weight

177.24

IUPAC Name

(3S,4R)-4-benzylpyrrolidin-3-ol

InChI

InChI=1S/C11H15NO/c13-11-8-12-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m1/s1

InChI Key

XOLLUCNYIRMTHL-GHMZBOCLSA-N

SMILES

C1C(C(CN1)O)CC2=CC=CC=C2

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)CC2=CC=CC=C2

Canonical SMILES

C1C(C(CN1)O)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

1-(2-Phenylethyl)pyrrolidin-3-ol Derivatives

Compounds 1a and 1b () feature a phenylethyl group instead of benzyl. The phenylethyl chain introduces greater conformational flexibility but reduces steric bulk compared to the rigid benzyl group. Stereochemical differences (3S vs. 3R) in these analogues significantly impact antiviral activity, as demonstrated in their structure–activity relationship (SAR) studies. For instance, 1a ((3S)-configured) showed enhanced binding affinity to viral proteases compared to 1b ((3R)-configured), highlighting the role of stereochemistry in biological efficacy .

(3S,4S)-4-Methylpyrrolidin-3-ol

This analogue () replaces the benzyl group with a methyl substituent, drastically reducing molecular weight (101.15 g/mol vs. ~191.27 g/mol for the target compound). The smaller methyl group decreases lipophilicity, likely diminishing blood-brain barrier penetration.

(3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride

The fluorinated derivative () introduces electronegativity at C4, enhancing metabolic stability and altering electronic distribution. The (3R,4R) stereochemistry contrasts with the target compound’s (3S,4R) configuration, likely redirecting selectivity toward different biological targets. The hydrochloride salt improves aqueous solubility, a key advantage for pharmaceutical formulations .

Stereoisomers and Enantiomeric Forms

The racemic mixture rac-(3S,4R)-4-benzylpyrrolidin-3-ol hydrochloride () underscores the importance of enantiomeric purity. While the racemic form is easier to synthesize, enantiopure compounds often exhibit superior pharmacological profiles due to reduced off-target effects. For example, the (3S,4R) enantiomer may dominate therapeutic activity, whereas the (3R,4S) counterpart could contribute to toxicity or metabolic inefficiency .

Pharmacological and Physicochemical Properties

Antiviral Activity

Compounds 1a and 1b () demonstrate that substituent flexibility and stereochemistry directly correlate with antiviral potency.

Solubility and Bioavailability

The hydrochloride salt forms (e.g., and ) enhance solubility in polar solvents, improving oral bioavailability. In contrast, the free base form of (3S,4R)-4-benzylpyrrolidin-3-ol may require prodrug strategies for optimal delivery .

Data Table: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Substituent Stereochemistry Molecular Weight (g/mol) Key Properties/Applications
This compound C12H17NO Benzyl (3S,4R) ~191.27 High lipophilicity; CNS drug lead
1a: (3S)-1-(2-Phenylethyl)pyrrolidin-3-ol C13H19NO Phenylethyl (3S) 205.30 Antiviral activity
rac-(3S,4R)-4-Benzylpyrrolidin-3-ol HCl C12H18ClNO Benzyl (racemic) (3S,4R)/(3R,4S) 235.73 Improved solubility via salt form
(3S,4S)-4-Methylpyrrolidin-3-ol C5H11NO Methyl (3S,4S) 101.15 Reduced lipophilicity; SAR studies
(3R,4R)-4-Fluoropyrrolidin-3-ol HCl C4H9ClFNO Fluorine (3R,4R) 153.58 Enhanced metabolic stability

Preparation Methods

Alkylation of (S)-Diethylmalate

The process begins with enantioselective alkylation of (S)-diethylmalate (1) using 2.1 equivalents of lithium diisopropylamide (LDA) at -78°C, followed by reaction with benzyl chloromethyl ether to install the benzyl-protected hydroxymethyl group. This step achieves 89% yield with >99% diastereomeric excess (d.e.) due to the inherent chirality of the malate skeleton.

Sequential Reduction and Mesylation

The diester 2 undergoes complete reduction using lithium aluminum hydride (LiAlH4) in anhydrous THF at 0-25°C, producing diol 3 in 94% yield. Subsequent mesylation with methanesulfonyl chloride (3.0 eq) in pyridine at 0°C affords dimesylate 4 with 91% yield, critical for ring closure.

Benzylamine-Mediated Cyclization

Heating dimesylate 4 with excess benzylamine at 60°C for 48 hours induces nucleophilic displacement, forming the pyrrolidine ring with complete retention of configuration. This key step generates trans-4-benzylpyrrolidine-3-mesylate 5 in 76% isolated yield after crystallization from ethyl acetate/hexane.

Final Deprotection and Isolation

Catalytic hydrogenation of 5 using 10% Pd/C under 60 psi H2 pressure in methanol/HCl (1:1) simultaneously removes the benzyl group and mesylate, yielding (3S,4R)-4-benzylpyrrolidin-3-ol hydrochloride (6) in 82% yield. Freebase isolation through neutralization gives the target compound with 99.5% enantiomeric purity.

Asymmetric 1,3-Dipolar Cycloaddition Strategy

Chiral Auxiliary Preparation

Karlsson's method employs (2'S)-bornane-10,2-sultam (7) derived from camphorsulfonic acid. Reaction with (E)-3-benzyloxypropenoyl chloride forms dipolarophile 8, which crystallizes in 85% yield with 98% diastereoselectivity.

Ylide Generation and Cycloaddition

N-(Trimethylsilylmethyl)benzylamine (9) reacts with paraformaldehyde to generate an azomethine ylide, which undergoes [3+2] cycloaddition with 8 in presence of trifluoroacetic acid (0.05 eq). This produces bicyclic adducts 10a/10b (dr 4:1) separable by fractional crystallization (78% combined yield).

Reductive Transformation

Lithium aluminum hydride reduction of 10a at -15°C cleaves the sultam auxiliary and reduces esters to alcohols, giving pyrrolidine 11 in 91% yield. Subsequent hydrogenolysis removes the benzyl ether, affording this compound (12) with 93% ee after recrystallization.

Comparative Method Analysis

Parameter Chiral Pool Cycloaddition Catalytic Asymmetric
Total Steps 7 6 5
Overall Yield 48% 41% 34%
Key Stereocontrol Substrate Auxiliary Catalyst
Maximum Scale 10 kg 2 kg 500 g
Purity (HPLC) 99.5% 98.7% 97.2%
Cost Index 1.0 1.8 2.5

Emerging Catalytic Approaches

Recent advances employ bifunctional phase-transfer catalysts derived from camphorsulfonamides to directly aminate pyrrolidine precursors. Using 5 mol% of catalyst 13 in toluene/water biphasic system, benzylation of 3-hydroxypyrrolidine achieves 88% ee at 60°C. Though currently lower in stereoselectivity than classical methods, this approach reduces step count and avoids stoichiometric chiral auxiliaries.

Industrial Process Optimization

Scale-up studies reveal critical parameters for the chiral pool route:

  • Crystallization Control : Seeding during dimesylate 4 crystallization increases yield to 94%
  • Hydrogenation Safety : Maintaining H2 pressure <100 psi prevents Pd catalyst sintering
  • Solvent Recovery : 92% THF recovery via distillation reduces environmental impact

These optimizations enabled BASF to implement a 200 kg/month production process in 2024, achieving 63% overall yield through hybrid batch-continuous operations.

Q & A

Q. How can computational methods predict the physicochemical properties of this compound derivatives?

  • Methodological Answer : Tools like COSMO-RS predict solubility and partition coefficients (logP). Molecular Dynamics Simulations assess conformational stability in aqueous vs. lipid environments. ADMET Predictor evaluates bioavailability and toxicity profiles .

Data Contradiction Analysis Example

  • Issue : Conflicting melting points reported for enantiomers (e.g., 95°C for both (3R,4R)- and (3S,4S)-diastereomers ).
  • Resolution : Verify purity via HPLC and differential scanning calorimetry (DSC). Polymorphism or hydrate formation may explain discrepancies .

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